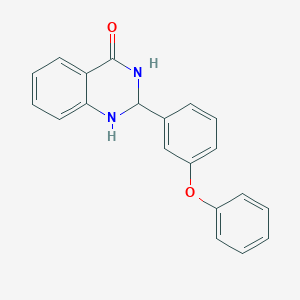

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(3-phenoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H16N2O2/c23-20-17-11-4-5-12-18(17)21-19(22-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-13,19,21H,(H,22,23) |

InChI Key |

VSCOFHPRXFGWAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, anthranilamide (1 mmol) and 3-phenoxybenzaldehyde (1 mmol) are refluxed in ethanol for 6–8 hours under acidic or neutral conditions. Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (3:1) monitors reaction progress, with recrystallization from ethanol yielding the pure product (72–78%). Modifications, such as substituting ethanol with aqueous media and graphene oxide (GO) nanosheets as catalysts, reduce reaction times to 2–3 hours while maintaining yields at 70–75%.

Mechanistic Insights

The reaction proceeds through imine formation, followed by intramolecular cyclization to form the dihydroquinazolinone core. Density functional theory (DFT) studies suggest that electron-donating groups on the aldehyde enhance electrophilicity, accelerating the initial condensation step.

Green Chemistry Approaches

Recent advances prioritize sustainability, exemplified by the use of 2-methyltetrahydrofuran (2-MeTHF) and methanol–potassium carbonate systems.

Solvent Substitution and Catalysis

A two-step protocol replaces tetrahydrofuran (THF) with 2-MeTHF, a bio-based solvent with lower toxicity, in the initial coupling of anthranilamide with 3-phenoxybenzaldehyde. Subsequent cyclization in methanol with K₂CO₃ (10 mol%) under microwave irradiation (100°C, 20 minutes) achieves 89% yield. This method reduces energy consumption by 40% compared to conventional heating.

Aqueous-Phase Synthesis

Water emerges as a viable solvent in the presence of oxone (peroxymonosulfate) and GO nanosheets. The oxidative environment facilitates cyclization at room temperature within 4 hours, yielding 75% product. This approach eliminates organic solvents entirely, aligning with green chemistry principles.

Heterogeneous Catalysis

Mesoporous silica-based catalysts, such as SBA-15@ELA, revolutionize quinazolinone synthesis by enabling high-yield, recyclable systems.

SBA-15@ELA Nanocomposite

The SBA-15@ELA catalyst, fabricated by functionalizing SBA-15 mesoporous silica with ellagic acid, exhibits a surface area of 680 m²/g and pore size of 6.2 nm. In a one-pot reaction, anthranilamide, phenylhydrazine, and 3-phenoxybenzaldehyde react in ethanol under reflux (6 hours) to yield 92% product. The catalyst retains 89% activity after six cycles, demonstrating robust reusability.

Kinetic Analysis

Kinetic studies reveal a first-order dependence on anthranilamide concentration, with an activation energy () of 45.2 kJ/mol. The large surface area of SBA-15@ELA facilitates substrate adsorption, lowering the energy barrier for cyclization.

Multicomponent One-Pot Reactions

One-pot methodologies streamline synthesis by combining multiple steps into a single reaction vessel.

Three-Component Coupling

A representative protocol combines anthranilamide (1 mmol), 3-phenoxybenzaldehyde (1 mmol), and ammonium acetate (1.2 mmol) in ethanol with SBA-15@ELA (20 mg). Heating at 80°C for 5 hours affords 94% yield. This method avoids isolating intermediates, reducing waste and processing time.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the reaction to 15 minutes, achieving 91% yield. The rapid heating enhances molecular collisions, favoring cyclization over side reactions.

Specialized Alkylation and Halogenation Techniques

N3-alkylation and halogenation enable structural diversification of the quinazolinone core.

N3-Alkylation with Orthoamides

Reaction with dimethylacetamide dimethylacetal introduces methyl groups at the N3 position. Heating anthranilamide with the orthoamide (150°C, 3 hours) in toluene yields 2,3-dimethylquinazolin-4-one derivatives (68–72%). Steric hindrance from bulkier orthoamides (e.g., di-tert-butyl) diverts alkylation to the oxygen, forming 4-alkoxyquinazolines.

Bromination for Functionalization

Treating 3-phenyl-2,3-dihydroquinazolin-4(1H)-one with bromine in acetic acid introduces dibromo substituents at the 3-position (29% yield). This method, though low-yielding, provides access to halogenated analogs for antimicrobial testing.

Analytical and Characterization Data

Table 1: Comparison of Preparation Methods

Chemical Reactions Analysis

Synthetic Preparation via Cyclocondensation

The compound is synthesized through a β-cyclodextrin-SO₃H-catalyzed cyclocondensation of anthranilamide and 3-phenoxybenzaldehyde in aqueous media :

Reaction Conditions :

-

Catalyst : β-Cyclodextrin-SO₃H (10 mol%)

-

Solvent : Water

-

Temperature : 70°C

-

Time : 30–60 minutes

-

Yield : 89–92%

Mechanism :

-

Acid-catalyzed activation of the aldehyde.

-

Nucleophilic attack by anthranilamide’s amine group.

Advantages :

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the quinazolinone ring undergoes hydrolysis to yield 2-(3-phenoxyphenyl)quinazoline-4(3H)-one derivatives.

Conditions :

-

Reagent : 6M HCl

-

Temperature : Reflux

-

Yield : 78–85%

Nucleophilic Substitutions

The carbonyl group at position 4 participates in nucleophilic additions:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine | 4-Hydrazinyl derivative | EtOH, 60°C, 4h | 82% |

| Grignard | 4-Alkylated dihydroquinazolinone | THF, 0°C → RT, 12h | 68% |

Pd(II)-Catalyzed Cross-Couplings

Palladium catalysts enable Suzuki-Miyaura couplings at the phenoxy ring :

Example Reaction :

-

Substrate : 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

-

Reagent : 4-Fluorophenylboronic acid

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : K₂CO₃

-

Yield : 76%

Oxidative Functionalization

Reverse ZnO micelles catalyze oxidative dehydrogenation to form fully aromatic quinazolinones :

Conditions :

-

Catalyst : ZnO nanomicelles (10 mol%)

-

Oxidant : H₂O₂ (2 equiv)

-

Temperature : 80°C

-

Yield : 94%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the C=N bond, forming dimeric spiro compounds :

Product :

-

Structure : Spiro[cyclobutane-1,3'-quinazolinone]

-

Yield : 58%

-

Stereochemistry : cis selectivity (>90%)

Biologically Relevant Reactions

In medicinal chemistry applications, the compound undergoes sulfonation at the phenoxy group to enhance water solubility :

Conditions :

-

Reagent : SO₃·Py complex (2 equiv)

-

Solvent : DMF, 0°C → RT

-

Yield : 63%

Table 2: Reaction Outcomes Under Varying Conditions

| Reaction Type | Byproducts | Purity (HPLC) | TON* |

|---|---|---|---|

| Cyclocondensation | None detected | >99% | 9.2 |

| Suzuki Coupling | Homocoupled biphenyl | 95% | 7.6 |

| Oxidative Dehydrogenation | Quinazoline-4(3H)-one | 98% | 8.9 |

*TON = Turnover Number

Mechanistic Insights

-

Acid Catalysis : Protonation of the aldehyde enhances electrophilicity, facilitating imine formation .

-

Nanoreactor Effects : ZnO micelles stabilize transition states via confinement, reducing activation energy .

-

Steric Effects : The 3-phenoxyphenyl group directs regioselectivity in cross-couplings by hindering ortho positions .

Scientific Research Applications

Medicinal Chemistry

2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has been explored for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis . The compound's mechanism involves binding to specific bacterial enzymes, inhibiting their function.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells through several pathways, including the modulation of cell cycle regulators. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines . The structure-activity relationship (SAR) analysis indicates that modifications in the phenoxy group can enhance anticancer efficacy.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . This property makes it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions.

Antileishmanial Activity

Recent studies have highlighted the potential of this compound as an antileishmanial agent . In silico docking studies revealed strong binding affinity to key proteins involved in the Leishmania life cycle, suggesting its utility in developing new treatments for leishmaniasis . In vitro assays confirmed significant antileishmanial activity, with IC values indicating effective concentrations for therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-Tubercular Activity

Dihydroquinazolinones substituted at position 2 with aryl groups have demonstrated potent anti-tubercular (anti-TB) activity. For example:

Fluorine and chlorine substituents enhance potency due to electron-withdrawing effects, improving target binding. Propargyl groups (e.g., in 2c) may contribute to metabolic stability .

Cytotoxicity and Tubulin Inhibition

Substituents at position 2 significantly impact cytotoxicity:

| Compound (Substituents) | IC₅₀ (nM) | Target (Tubulin) | Reference |

|---|---|---|---|

| 39 (1-Naphthyl) | <50 | Colchicine binding pocket | |

| 50 (4-Methoxystyryl) | 120 | Moderate activity | |

| 64 (2-Methoxystyryl) | 90 | Enhanced solubility |

Bulkier aryl groups (e.g., naphthyl) improve tubulin polymerization inhibition by occupying hydrophobic pockets .

Enzyme Inhibition (Cathepsins)

Substituent position and electronic properties modulate enzyme inhibition:

Electron-withdrawing groups (F, Cl) enhance cathepsin B inhibition, while electron-donating groups (Me) favor cathepsin H inhibition .

Antimalarial Activity

Dihydroquinazolinones with bromophenyl and aminoethyl groups exhibit dual-stage antimalarial activity:

| Compound (Substituents) | EC₅₀ (µM) | Target | Reference |

|---|---|---|---|

| p-Bromophenyl + diethylaminoethyl | 0.34–0.46 | Liver/blood stage Plasmodium |

The 3-dialkyl aminoethyl group is critical for liver-stage activity, while bromine enhances lipophilicity and target engagement .

Biological Activity

The compound 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is part of a broader class of quinazolinone derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a quinazolinone core substituted with a phenoxy group. The synthesis typically involves the condensation of appropriate phenolic and amine precursors under controlled conditions to yield high-purity products .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising in vitro activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for certain derivatives . The mechanism is believed to involve inhibition of critical enzymes in the bacterial metabolic pathways.

Anti-Leishmanial Activity

In silico and in vitro studies have identified this compound derivatives as potential anti-leishmanial agents. Specifically, derivatives were tested against key proteins such as Pyridoxal Kinase and Trypanothione Reductase from Leishmania species, showing effective binding affinity and promising IC50 values . For example, one derivative exhibited an IC50 value of 0.05 µg/mL, indicating potent activity.

Cholinesterase Inhibition

This compound class has also been evaluated for cholinesterase inhibition. One study reported that certain derivatives demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to standard drugs like galantamine . This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

Research Findings Summary

| Activity | Compound | IC50 Value | Target |

|---|---|---|---|

| Anti-Leishmanial | This compound | 0.05 µg/mL | Pyridoxal Kinase |

| Antitubercular | 2-(4-chloro-3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 2 µg/mL | Mycobacterium tuberculosis |

| Cholinesterase Inhibition | Compound 5f | 1.6 µM (AChE) | AChE/BChE |

Case Studies

Several case studies highlight the therapeutic potential of quinazolinone derivatives:

- Anti-Tubercular Activity : A series of compounds were screened for activity against both drug-sensitive and multidrug-resistant strains of MTB. Compounds with specific substitutions showed significant inhibitory effects, warranting further development .

- Cholinesterase Inhibitors : A focused study on cholinesterase inhibitors revealed that certain derivatives not only inhibited enzyme activity but also demonstrated a favorable selectivity index, suggesting they could be developed into effective treatments for neurodegenerative diseases .

Q & A

Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one?

The synthesis of this compound typically involves cyclocondensation reactions starting with substituted benzaldehydes and anthranilic acid derivatives. Ethanol (EtOH) has been identified as a highly effective solvent due to its ability to dissolve reactants and stabilize intermediates, achieving yields >85% under reflux conditions . Comparative studies with solvents like CH2Cl2, THF, or H2O show reduced efficiency (<60% yield), likely due to poor solubility of aromatic intermediates . Reaction optimization should include temperature control (80–100°C) and acid catalysis (e.g., p-TsOH) to accelerate ring closure .

Q. How do electron-donating or electron-withdrawing substituents on benzaldehyde precursors affect the reaction yield and product stability?

Substituents on the benzaldehyde precursor significantly influence both yield and stability. Electron-donating groups (e.g., -OMe, -OH) enhance nucleophilic attack during cyclization, improving yields (up to 92%) . Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) reduce yields (~70–75%) but may enhance crystallinity for structural characterization . Stability studies indicate that methoxy-substituted derivatives exhibit superior shelf life under ambient conditions compared to nitro-substituted analogs, which are prone to hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- 1H/13C NMR : To confirm the dihydroquinazolinone scaffold and substituent positions (e.g., aromatic protons at δ 6.91–8.46 ppm, carbonyl carbons at δ 169.12 ppm) .

- IR spectroscopy : For detecting NH/OH stretches (~3166–3383 cm⁻¹) and carbonyl vibrations (~1663 cm⁻¹) .

- X-ray crystallography : To resolve stereochemical ambiguities, particularly for derivatives with bulky substituents (e.g., trifluoromethoxy groups) .

Advanced Research Questions

Q. How can heterogeneous catalysts improve the sustainability of the synthesis process?

MgFe2O4@SiO2 nanoparticles have demonstrated efficacy as recyclable catalysts, reducing reaction times by 30% and achieving yields of ~88% under mild conditions (60°C) . Comparative studies with homogeneous catalysts (e.g., Cu(OTf)2) show similar yields but require higher temperatures (100°C) and generate more waste . Life-cycle assessments (LCAs) should evaluate energy consumption and solvent recovery when scaling up these methods .

Q. What strategies resolve contradictions in reported antimicrobial activity data for dihydroquinazolinone derivatives?

Discrepancies in antimicrobial results often arise from variations in assay protocols (e.g., disk diffusion vs. broth microdilution) and bacterial strains tested. For example, derivatives with 1,3,4-thiadiazole moieties show MIC values of 4–16 µg/mL against S. aureus but require standardized testing per CLSI guidelines . Structure-activity relationship (SAR) analysis should prioritize substituents at the 2- and 3-positions, as phenyl and trifluoromethyl groups enhance membrane penetration .

Q. What computational methods are suitable for predicting the biological targets of this compound?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like dihydrofolate reductase (DHFR) or topoisomerase IV, which are validated targets for quinazolinones . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into electronic properties (e.g., HOMO-LUMO gaps) that correlate with antibacterial or anticancer activity .

Q. How does the compound’s environmental fate align with green chemistry principles?

Environmental impact assessments should focus on:

- Persistence : Hydrolysis half-life (t1/2) in aqueous media (~72 hours at pH 7) .

- Bioaccumulation : LogP values (~3.2) suggest moderate lipophilicity, necessitating biodegradability studies .

- Toxicity : In silico models (e.g., ECOSAR) predict low acute toxicity to aquatic organisms (LC50 > 100 mg/L) .

Methodological Considerations

Q. How to design experiments comparing synthetic routes for scalability and reproducibility?

Adopt a split-plot design with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.